Metformin icosapent

Description

Evolution of Combination Chemical Entities in Biomedical Science

The concept of combination therapies has progressed from the co-administration of separate drugs to the design of single molecules, known as hybrid molecules, that integrate multiple pharmacophores. mdpi.com This approach aims to enhance therapeutic efficacy, potentially reduce side effects, and improve patient compliance. The early 20th century saw a focus on synthetic chemistry to create new chemical entities (NCEs), a period that laid the groundwork for future therapeutic discoveries. researchgate.netskemman.is By the 1980s, advancements in molecular biology allowed for a more targeted approach, defining molecular targets for drug discovery. researchgate.net Today, the development of hybrid molecules represents a sophisticated strategy to tackle complex diseases with multifactorial causes. mdpi.com

The design of synergistic compounds is grounded in established pharmacological principles. The goal of creating hybrid molecules is to combine the beneficial effects of different lead compounds into a single entity with enhanced activity. frontiersin.org Theoretical models are crucial for predicting and quantifying the synergistic effects of drug combinations. Key frameworks include:

The Loewe Additivity Model: This model defines synergy as a deviation from the additive effect of two drugs. mdpi.com If the combined effect is greater than the sum of the individual effects, it is considered synergistic. mdpi.com

The Bliss Independence Model: This model assumes that the two drugs act independently of each other. mdpi.com

The Median-Effect Equation: This unified theory provides a basis for the combination index (CI)-isobologram equation, which quantitatively determines drug interactions. A CI value of less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. researchgate.net

These theoretical frameworks, often supported by computational simulations, guide the rational design of hybrid molecules to achieve desired therapeutic outcomes. frontiersin.orgresearchgate.net

The design of hybrid molecules involves a multidisciplinary approach, integrating computational chemistry, structural biology, and medicinal chemistry. mdpi.com Several key methodologies are employed:

Molecular Hybridization: This is a primary strategy that involves covalently linking two or more pharmacophores from different bioactive molecules to create a new, single chemical entity. mdpi.com This approach has been successfully applied in the discovery of new anticancer drugs. mdpi.com

Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict the binding affinity and activity of potential hybrid molecules. frontiersin.org Pharmacophore modeling helps in identifying the essential structural features required for biological activity. frontiersin.org

Structure-Based Drug Design (SBDD): This method utilizes the three-dimensional structure of the target protein to design molecules that can bind with high affinity and selectivity. frontiersin.org

These advanced methodologies facilitate the rational design and optimization of hybrid molecules with improved therapeutic profiles. frontiersin.org

Foundational Research on Metformin (B114582) as a Metabolic Modulator

Metformin, a biguanide, is a widely used medication that primarily functions as a metabolic modulator. news-medical.net Its journey from a plant-derived compound to a cornerstone of metabolic disease therapy is a testament to persistent scientific inquiry.

The history of biguanides dates back to the use of Galega officinalis (French lilac) for treating symptoms of diabetes. nih.govlgcstandards.com In the 1920s, guanidine (B92328) compounds were identified as the active ingredients responsible for the plant's glucose-lowering effects. wikipedia.org This led to the synthesis of various biguanides, including metformin. nih.gov

Early preclinical studies in the 1920s and 1940s demonstrated the glucose-lowering properties of biguanides in animal models. lgcstandards.com Specifically, metformin was shown to lower blood glucose in rabbits and dogs and was noted for having a better toxicity profile compared to other biguanides like phenformin. lgcstandards.comkarger.com These initial investigations, however, were somewhat overshadowed by the discovery and large-scale production of insulin (B600854). lgcstandards.com It wasn't until the 1950s that Jean Sterne conducted a comprehensive research program on the pharmacodynamics of several guanidine-based compounds, ultimately highlighting metformin's potential. lgcstandards.comprofil.com

The precise mechanisms of metformin's action have been a subject of intense research. Seminal preclinical discoveries have elucidated several key cellular targets:

Mitochondrial Complex I Inhibition: A pivotal discovery was that metformin specifically inhibits complex I of the mitochondrial respiratory chain. core.ac.ukoncotarget.com This action leads to a decrease in cellular energy levels, reflected by a change in the AMP/ATP ratio. dovepress.com

AMP-activated protein kinase (AMPK) Activation: The alteration in cellular energy status activates AMPK, a central regulator of cellular energy homeostasis. dovepress.commdpi.com Activated AMPK, in turn, influences various downstream pathways.

Modulation of Hepatic Gluconeogenesis: Metformin's primary therapeutic effect is the reduction of hepatic glucose production. nih.gov This is achieved through both AMPK-dependent and independent pathways, including the antagonism of glucagon (B607659) signaling. nih.gov

Other Cellular Effects: Preclinical studies have revealed a wide range of metformin's effects beyond glycemic control, including the modulation of inflammatory pathways, reduction of oxidative stress, and influence on cellular proliferation and apoptosis. dovepress.commdpi.comnih.gov

These foundational discoveries have established metformin as a multifaceted metabolic modulator with pleiotropic effects. dovepress.com

Foundational Research on Icosapent as a Lipid and Inflammatory Regulator

Icosapent ethyl, a high-purity prescription form of eicosapentaenoic acid (EPA) ethyl ester, is recognized for its ability to modulate lipid levels and inflammatory processes. nih.gov

Foundational research has demonstrated that icosapent ethyl effectively reduces high triglyceride levels. nih.gov Beyond its lipid-lowering effects, preclinical and clinical studies have highlighted its significant anti-inflammatory properties. bjcardio.co.uk For instance, the ANCHOR study, a 12-week phase 3 trial, showed that icosapent ethyl significantly reduced levels of high-sensitivity C-reactive protein (hsCRP), a key marker of inflammation, in patients with diabetes and mixed dyslipidemia. nih.govgcs-web.com Further research has indicated that the cardiovascular benefits observed with icosapent ethyl may be linked to its impact on inflammatory pathways, not just its effect on triglycerides. bjcardio.co.uk The compound has been shown to affect various lipid and inflammatory markers, including lipoprotein-associated phospholipase A2 and apolipoprotein B. nih.gov This body of research establishes icosapent as a potent regulator of both lipid metabolism and inflammation. nih.govbjcardio.co.uk

Interactive Data Tables

Preclinical Findings on Metformin's Cellular Mechanisms

| Cellular Target/Pathway | Observed Effect in Preclinical Models | Key References |

| Mitochondrial Complex I | Inhibition of respiratory chain activity | core.ac.uk, oncotarget.com |

| AMP-activated protein kinase (AMPK) | Activation leading to regulation of cellular energy homeostasis | mdpi.com, dovepress.com |

| Hepatic Gluconeogenesis | Reduction of glucose production in the liver | nih.gov, nih.gov |

| Inflammatory Pathways | Modulation of inflammatory responses | mdpi.com |

| Oxidative Stress | Reduction of reactive oxygen species production | nih.gov, core.ac.uk |

| Cell Proliferation and Apoptosis | Inhibition of cancer cell growth and induction of apoptosis | mdpi.com, dovepress.com |

Key Preclinical and Clinical Findings for Icosapent Ethyl

| Study/Finding | Key Outcome | Relevance | Key References |

| ANCHOR Study | Significant reduction in triglycerides and hsCRP in patients with diabetes and mixed dyslipidemia. | Demonstrates dual lipid-lowering and anti-inflammatory effects. | nih.gov, gcs-web.com |

| General Preclinical Research | Affects lipids by increasing lipoprotein lipase (B570770) activity and decreasing liver lipogenesis. | Elucidates the mechanism of lipid regulation. | bjcardio.co.uk |

| Cardiovascular Outcome Trials | Cardiovascular risk reduction potentially linked more to anti-inflammatory effects than triglyceride lowering. | Highlights the importance of its anti-inflammatory properties. | bjcardio.co.uk |

| Lipid and Inflammatory Marker Modulation | Reduces levels of lipoprotein-associated phospholipase A2 and apolipoprotein B. | Shows a broad impact on atherogenic markers. | nih.gov |

Table of Compounds

Early Biochemical Characterization of Eicosapentaenoic Acid (EPA) Biological Roles

Eicosapentaenoic acid (EPA), a 20-carbon omega-3 polyunsaturated fatty acid, was identified early on as a critical component of cell membranes, particularly in the retina, brain, and sperm. Initial research focused on its structural role, but attention soon shifted to its dynamic biochemical functions. Scientists in the mid-20th century, studying the diet of Greenland Inuit populations, noted a low incidence of coronary artery disease despite a high-fat diet rich in marine life. This observation spurred intensive investigation into the biological roles of omega-3 fatty acids like EPA.

Early biochemical studies revealed that EPA is a substrate for key enzymes in the eicosanoid synthesis pathway, including cyclooxygenase (COX) and lipoxygenase (LOX). Unlike the pro-inflammatory eicosanoids (prostaglandins, thromboxanes, leukotrienes) derived from the omega-6 fatty acid arachidonic acid (AA), the metabolites derived from EPA are significantly less inflammatory or are actively anti-inflammatory. For example, EPA is converted to prostaglandin (B15479496) E3 (PGE3) and thromboxane (B8750289) A3 (TXA3), which have weaker pro-aggregatory and vasoconstrictive effects compared to their AA-derived counterparts. Furthermore, EPA gives rise to the E-series resolvins, a class of specialized pro-resolving mediators (SPMs) that actively orchestrate the resolution of inflammation.

Preclinical Elucidation of Omega-3 Fatty Acid Mechanisms in Metabolic Regulation

Beyond its role in inflammation, preclinical research has illuminated the profound effects of omega-3 fatty acids, including EPA, on metabolic regulation. In cellular and animal models, EPA has been shown to influence glucose homeostasis, lipid metabolism, and insulin sensitivity through various mechanisms.

One key mechanism involves the activation of peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a central role in the regulation of lipid and glucose metabolism. EPA and its derivatives can bind to and activate PPAR-α and PPAR-γ. The activation of PPAR-α in the liver stimulates fatty acid oxidation and ketogenesis, while reducing the synthesis of triglycerides. The activation of PPAR-γ, primarily in adipose tissue, enhances insulin sensitivity and promotes the storage of fatty acids, thereby preventing lipotoxicity in other tissues like the liver and muscle.

Furthermore, omega-3 fatty acids have been demonstrated to modulate gene expression related to lipogenesis and glycolysis. They can suppress the expression of sterol regulatory element-binding protein-1c (SREBP-1c), a key transcription factor that promotes the synthesis of fatty acids and triglycerides in the liver. This suppression helps to reduce hepatic steatosis, or fatty liver. Preclinical studies also indicate that EPA can improve insulin signaling pathways by altering the lipid composition of cell membranes, which can enhance the function of insulin receptors and glucose transporters.

| Preclinical Metabolic Actions of EPA |

| Mechanism |

| PPAR-α Activation |

| PPAR-γ Activation |

| SREBP-1c Suppression |

| Membrane Fluidity Alteration |

Hypothesis Generation for Metformin Icosapent: Integrating Distinct Biological Actions

The conceptualization of a single molecule, this compound, stems from the desire to create a synergistic therapeutic that leverages the distinct and potentially complementary mechanisms of its two constituent parts.

Conceptual Basis for Coupling Metformin and Icosapent Moieties

The primary rationale for chemically linking metformin and icosapent (the active form of EPA) is to target key pathways in metabolic diseases, such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), from two different angles simultaneously.

Metformin's principal mechanism of action is the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. AMPK activation in the liver inhibits gluconeogenesis (the production of glucose), a primary contributor to hyperglycemia in type 2 diabetes. It also promotes glucose uptake in peripheral tissues like muscle.

Icosapent, as detailed previously, acts through PPAR activation and modulation of inflammatory pathways to improve lipid profiles and insulin sensitivity. The hypothesis is that a single molecule delivering both moieties could offer a multi-pronged attack:

Liver: Metformin's AMPK-mediated reduction of glucose production could be complemented by icosapent's PPAR-α-mediated increase in fatty acid oxidation and reduction of triglyceride synthesis. This dual action could be highly effective in treating NAFLD and improving hepatic insulin resistance.

Adipose Tissue: Icosapent's PPAR-γ agonism could improve insulin sensitivity and fat storage, while metformin's systemic effects help manage glucose levels.

Systemic Inflammation: The anti-inflammatory properties of icosapent could address the chronic low-grade inflammation that is a known contributor to insulin resistance, an area where metformin has a more modest impact.

| Component | Primary Mechanism | Key Metabolic Effect |

| Metformin | AMPK Activation | Inhibition of Hepatic Gluconeogenesis |

| Icosapent (EPA) | PPAR Activation, Anti-inflammatory | Increased Fatty Acid Oxidation, Improved Insulin Sensitivity |

Anticipated Novel Research Avenues for a Combined Chemical Entity

The creation of a this compound compound would open up new avenues for research. A key question would be whether the combined entity has novel pharmacological properties beyond the sum of its parts. For instance, would the covalent linkage alter the tissue distribution or cellular uptake of either moiety? It is conceivable that the lipid-soluble icosapent tail could enhance the transport of the metformin portion across cell membranes, potentially increasing its bioavailability or altering its site of action.

Research would need to investigate if the combined molecule has a unique effect on AMPK and PPAR signaling pathways. It is possible that the molecule could modulate the crosstalk between these two critical metabolic regulators in a novel way. Furthermore, studies would be required to explore its impact on the gut microbiome, as both metformin and omega-3 fatty acids are known to independently influence gut microbial composition, which in turn affects host metabolism. Investigating these potential synergistic or emergent properties would form the core of the preclinical research program for such a novel chemical entity.

Based on a comprehensive review of scientific literature and chemical databases, the compound "this compound" is not a recognized or documented chemical entity. There is no available information regarding its synthesis, structural characterization, or any related research findings.

Therefore, it is not possible to generate a scientifically accurate article on the "Advanced Chemical Synthesis and Structural Characterization Methodologies" for a compound that does not appear to exist. Providing such an article would require the fabrication of data and research findings, which would be misleading and scientifically unsound.

The user's request is highly specific to "this compound," and the instructions strictly forbid the inclusion of information outside the provided outline for this specific compound. As no verifiable information exists for "this compound," the generation of the requested article cannot be fulfilled.

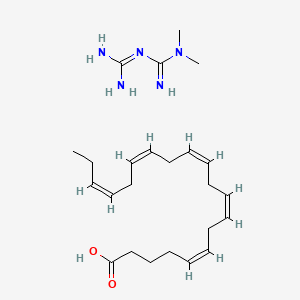

Structure

3D Structure of Parent

Properties

CAS No. |

1384526-74-2 |

|---|---|

Molecular Formula |

C24H41N5O2 |

Molecular Weight |

431.6 g/mol |

IUPAC Name |

3-(diaminomethylidene)-1,1-dimethylguanidine;(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoic acid |

InChI |

InChI=1S/C20H30O2.C4H11N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;1-9(2)4(7)8-3(5)6/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-19H2,1H3,(H,21,22);1-2H3,(H5,5,6,7,8)/b4-3-,7-6-,10-9-,13-12-,16-15-; |

InChI Key |

SARHCLAXCDURCW-RSDXMDNYSA-N |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O.CN(C)C(=N)N=C(N)N |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)O.CN(C)C(=N)N=C(N)N |

Origin of Product |

United States |

Advanced Chemical Synthesis and Structural Characterization Methodologies

Advanced Spectroscopic and Chromatographic Characterization

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule.

For the metformin (B114582) component, FTIR and Raman spectra reveal characteristic vibrational bands. asianpubs.orgsphinxsai.com The N-H stretching vibrations are typically observed in the region of 3550-3250 cm⁻¹. asianpubs.org Specifically, studies on metformin hydrochloride have assigned a medium to strong intensity band at 3372 cm⁻¹ in the IR spectrum and a weak intensity band at 3375 cm⁻¹ in the Raman spectrum to N-H stretching. asianpubs.org Symmetric and asymmetric N-H stretching vibrations have also been identified at 3176 cm⁻¹ and 3300 cm⁻¹ in the IR spectrum, respectively. asianpubs.org The (CH₃)₂N group in metformin shows weak and very weak intensity bands around 2816 cm⁻¹ and 1619 cm⁻¹ in the IR spectrum, and at 2821 cm⁻¹ in the Raman spectrum. asianpubs.org

In the context of icosapent, or more commonly its ethyl ester form (icosapent ethyl), spectroscopic techniques are used for quantitative analysis of omega-3 fatty acids. researchgate.net The analysis of the combined Metformin icosapent would be expected to show a superposition of the characteristic peaks from both metformin and icosapentaenoic acid. Any shifts in these peaks could indicate interactions, such as hydrogen bonding between the N-H groups of metformin and the carboxylic acid group of icosapentaenoic acid, which has been observed in studies of metformin with other substances. researchgate.net For instance, live-cell FTIR spectroscopy has been employed to monitor biochemical changes, where glycogen (B147801) levels are identified by distinctive peaks at 1150, 1080, and 1020 cm⁻¹. nih.gov

| Technique | Compound/Group | Characteristic Peak Region (cm⁻¹) | Reference |

| FTIR/Raman | Metformin (N-H stretch) | 3250-3550 | asianpubs.org |

| FTIR | Metformin (N-H symm. stretch) | 3176 | asianpubs.org |

| FTIR | Metformin (N-H asymm. stretch) | 3300 | asianpubs.org |

| FTIR/Raman | Metformin ((CH₃)₂N) | ~2820, 1619 | asianpubs.org |

| FTIR | Glycogen | 1150, 1080, 1020 | nih.gov |

High-Performance Liquid Chromatography (HPLC) Method Development for Purity and Isomeric Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and quantifying the components of pharmaceutical formulations. Several HPLC methods have been developed for the analysis of metformin, often in combination with other drugs.

A common approach for metformin analysis is reverse-phase HPLC (RP-HPLC). nih.govijarsct.co.in One established method utilizes a C18 column with a mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 65:35 v/v) with the pH adjusted to 5.75. nih.gov Detection is typically performed using a UV detector at a wavelength of around 233 nm. nih.gov The retention time for metformin in such systems is generally short, allowing for rapid sample analysis. nih.gov For instance, a method using a mobile phase of 2% glacial acetic acid and acetonitrile (85:15 v/v) reported a retention time of 1.071 minutes for metformin. ekb.eg

For icosapent ethyl, HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) has been developed for its quantification in plasma, demonstrating the versatility of chromatographic methods for analyzing the components of this compound. fda.gov The development of an HPLC method for this compound would involve optimizing the mobile phase composition, flow rate, and detection wavelength to achieve adequate separation and quantification of both metformin and icosapentaenoic acid.

| Parameter | Metformin HPLC Method 1 | Metformin HPLC Method 2 | Reference |

| Column | C18 | C18 | nih.gov, ekb.eg |

| Mobile Phase | Acetonitrile:Phosphate Buffer (65:35) | Acetonitrile:2% Acetic Acid (15:85) | nih.gov, ekb.eg |

| pH | 5.75 | - | nih.gov |

| Flow Rate | 1.0 mL/min | 1.0 mL/min | nih.gov, ekb.eg |

| Detection Wavelength | 233 nm | Not Specified | nih.gov |

| Retention Time | ~6 min (run time) | 1.071 min | nih.gov, ekb.eg |

Gas Chromatography-Mass Spectrometry (GC-MS) for Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While metformin itself is not sufficiently volatile for direct GC-MS analysis, derivatization can be employed.

A validated GC-MS method for metformin in biological samples involves derivatization with pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com This process makes the metformin molecule amenable to gas chromatography. The derivatized metformin exhibits a characteristic retention time, for example, 3.67 minutes in one study. mdpi.com The mass spectrometer then provides a unique fragmentation pattern, allowing for definitive identification and quantification. The main library of the NIST Mass Spectrometry Data Center contains GC-MS data for metformin. nih.gov

For the icosapent component, GC-MS is a standard method for the analysis of fatty acids and their esters. google.com Therefore, a GC-MS analysis of a derivatized sample of this compound could be used to identify and quantify both the metformin and icosapentaenoic acid components simultaneously.

Solid-State Characterization and Polymorphism Research

The solid-state properties of a pharmaceutical compound, such as its crystalline structure and thermal behavior, are critical as they can influence its stability, solubility, and bioavailability.

X-Ray Diffraction (XRD) for Crystalline Structure Determination

X-Ray Diffraction (XRD) is the primary technique for determining the crystalline structure of a solid material. Studies on metformin hydrochloride have shown that it possesses a distinct crystalline structure, which can be identified by its characteristic XRD pattern. researchgate.netresearchgate.net The presence of sharp peaks in the diffractogram is indicative of a crystalline material. researchgate.net When metformin is combined with other excipients or molecules, changes in the XRD pattern, such as the appearance of new peaks or the disappearance of original peaks, can indicate the formation of a new solid phase or a transition to an amorphous state. researchgate.netresearchgate.net The analysis of this compound by XRD would be essential to determine if it forms a unique co-crystal structure or if it exists as a simple mixture of its components.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Behavior

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature.

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. For a crystalline material like metformin hydrochloride, the DSC thermogram will show a sharp endothermic peak corresponding to its melting point, which is in the range of 223-226 °C. nih.gov The transition of metformin from a crystalline to an amorphous form can be confirmed by the absence of this sharp melting peak. researchgate.net

TGA measures the change in mass of a sample as it is heated. This is useful for determining the thermal stability and decomposition profile of a compound. researchgate.net TGA of metformin in combination with other materials has shown that interactions can lead to an increase in the degradation temperature, suggesting enhanced thermal stability. researchgate.net The thermal analysis of this compound by DSC and TGA would provide crucial information on its melting point, thermal stability, and any potential polymorphic transitions.

| Analysis Technique | Observation for Metformin | Significance | Reference |

| DSC | Sharp endotherm at 223-226 °C | Indicates crystalline melting point | nih.gov, researchgate.net |

| TGA | Increased degradation temperature with excipients | Suggests potential interaction and increased stability | researchgate.net |

Particle Size Distribution and Morphology Studies in Research Formulations

The particle size and morphology of an active pharmaceutical ingredient can significantly impact its dissolution rate and, consequently, its bioavailability. For fixed-dose combinations, ensuring a uniform particle size distribution is critical for content uniformity.

In studies involving metformin granules for tablet formulations, it has been found that controlling the particle size distribution is crucial for achieving satisfactory content uniformity. jrespharm.com For example, to ensure homogeneity, the particle size (D90) of metformin granules might be targeted to be between 300-800 µm. jrespharm.com The morphology of particles, often examined by techniques like scanning electron microscopy (SEM), provides visual confirmation of particle shape and surface characteristics. The development of a solid dosage form of this compound would necessitate careful control and characterization of its particle size and morphology to ensure consistent product quality and performance. scirp.org

Molecular and Cellular Mechanisms of Action of Metformin Icosapent

Modulation of Cellular Energy Metabolism Pathways

The combined influence of metformin (B114582) and icosapent (EPA) on cellular energy metabolism is a subject of growing research interest, particularly in oncology and metabolic diseases. Their mechanisms converge on critical cellular energy hubs, including AMPK signaling and mitochondrial function.

Metformin is widely recognized for its ability to activate AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. nih.govnih.gov This activation is largely a consequence of metformin's inhibitory effect on mitochondrial respiratory chain complex I, which leads to an increase in the cellular AMP/ATP ratio. nih.govoncotarget.com An elevated AMP/ATP ratio is a key signal for cellular stress, prompting the activation of AMPK to restore energy balance. oncotarget.com Once activated, AMPK phosphorylates numerous downstream targets to switch off ATP-consuming anabolic pathways, such as the synthesis of glucose, lipids, and proteins, while promoting ATP-producing catabolic pathways like fatty acid oxidation and glucose uptake. nih.gov

Metformin directly targets the mitochondria, where it causes a mild and transient inhibition of the respiratory chain complex I. nih.gov This action is a cornerstone of its mechanism, leading to a decrease in oxygen consumption. mdpi.comresearchgate.net Studies in various cancer cell lines have consistently shown that metformin induces an immediate and sustained decrease in the oxygen consumption rate (OCR). mdpi.comresearchgate.net This inhibition of oxidative phosphorylation (OXPHOS) curtails the primary pathway for ATP production in many cells. nih.gov

Icosapent ethyl (IPE), a purified form of EPA, also impacts mitochondrial function. Oral administration of EPA can alter the lipid composition of mitochondrial membranes, which helps preserve mitochondrial function and the activity of oxidative phosphorylation, ultimately reducing mitochondrial damage. mdpi.com Interestingly, research on metformin at pharmacological concentrations has shown it can improve mitochondrial respiration by promoting mitochondrial fission through an AMPK-dependent signaling pathway. nih.govnih.gov This suggests a complex, dose-dependent effect of metformin on mitochondrial activity. While high, supra-pharmacological doses inhibit respiration, clinically relevant doses may enhance mitochondrial function and density. nih.govnih.gov In skin squamous cell carcinoma cells resistant to therapy, metformin treatment was found to increase oxidative phosphorylation. nih.gov

The combined effect of metformin's direct inhibition of complex I and EPA's potential to preserve mitochondrial integrity presents a complex regulatory picture. Metformin's action forces a metabolic shift, while EPA might modulate the mitochondrial environment, influencing the outcome of this shift.

| Research Finding | Cell Models | Effect of Metformin | Source |

| Oxygen Consumption Rate (OCR) | A2780, C200, SKOV3ip (Ovarian Cancer) | Immediate and sustained decrease. | mdpi.comresearchgate.net |

| Mitochondrial Respiration | Hepatocytes | Increased at pharmacological concentrations. Halted at supra-pharmacological concentrations. | nih.gov |

| Oxidative Phosphorylation | PDT-Resistant Skin Squamous Carcinoma Cells | Increased activity. | nih.gov |

| Mitochondrial Complex I Activity | Mouse Liver (in vivo) | Significantly increased at clinically relevant doses. | nih.gov |

A direct consequence of metformin's inhibition of mitochondrial respiration is a compensatory increase in glycolysis, a phenomenon known as the Warburg effect in cancer cells. oncotarget.com To compensate for the reduced ATP production from OXPHOS, cells upregulate glycolysis to generate ATP through an alternative, albeit less efficient, route. mdpi.comresearchgate.net This is observed as an increase in the extracellular acidification rate (ECAR), a proxy measure for glycolysis. researchgate.net However, the specific effects on glycolytic intermediates can be cell-line specific. mdpi.com For example, in A2780 and SKOV3ip ovarian cancer cells, metformin caused a significant decrease in glucose and early glycolytic intermediates, suggesting complex regulatory feedback. mdpi.com

In the liver, metformin's primary therapeutic effect is the inhibition of gluconeogenesis (the production of glucose). mdpi.comnih.gov This is achieved through mechanisms that are independent of AMPK activation and likely involve the allosteric regulation of key gluconeogenic enzymes. mdpi.com Studies show metformin selectively inhibits gluconeogenesis from substrates like lactate (B86563) and glycerol, which points to a mechanism dependent on the cellular redox state (the NAD+/NADH ratio). nih.govresearchgate.net

| Pathway | Cell/Tissue Model | Effect of Metformin | Mechanism | Source |

| Glycolysis | A2780, C200, SKOV3ip (Ovarian Cancer) | Increased glycolytic flux (ECAR). | Compensatory response to decreased OCR. | mdpi.comresearchgate.net |

| Glycolysis | PDT-Resistant Skin Squamous Carcinoma Cells | Reduction in aerobic glycolysis. | Modulation of metabolic reprogramming. | nih.gov |

| Hepatic Gluconeogenesis | Rat Liver (in vivo) | Inhibition. | Increased cytosolic redox state. | nih.gov |

| Renal Gluconeogenesis | Rabbit Kidney-Cortex Tubules | Inhibition. | Likely decrease in cytosolic oxaloacetate levels. | researchgate.net |

Influence on Lipid Metabolism and Eicosanoid Pathways

Both metformin and EPA are key modulators of lipid metabolism, acting through distinct but potentially synergistic pathways to alter the synthesis, oxidation, and signaling functions of fatty acids.

Metformin consistently promotes fatty acid oxidation (FAO). mdpi.com This effect is mediated, at least in part, by AMPK activation, which leads to the phosphorylation and inactivation of Acetyl-CoA Carboxylase (ACC). nih.gov ACC is the enzyme responsible for producing malonyl-CoA, a key building block for fatty acid synthesis and a potent inhibitor of FAO. nih.gov By inhibiting ACC, metformin reduces fatty acid synthesis and simultaneously relieves the inhibition on FAO, promoting the breakdown of fats for energy. nih.gov In multiple ovarian cancer cell lines, metabolomic analysis showed that metformin treatment led to a consistent increase in intermediates of fatty acid oxidation. mdpi.com

Icosapent ethyl, as a source of EPA, also stimulates fatty acid oxidation, primarily within the mitochondria. drugbank.com It can activate key transcription factors such as PPAR-α and PPAR-ɣ, which in turn upregulate genes involved in mitochondrial FAO. scholaris.ca Therefore, the combined action of metformin and EPA could synergistically enhance fatty acid oxidation through both AMPK-dependent inhibition of lipid synthesis and PPAR-mediated upregulation of oxidative machinery. nih.govscholaris.ca

A fascinating finding from recent research is that metformin can actively reprogram the metabolism of essential fatty acids within cancer cells. nih.govmdpi.com In a study on three different ovarian cancer cell lines, metformin treatment was found to upregulate the alpha-linolenic and linoleic acid metabolic pathways. mdpi.comresearchgate.net This led to a significant increase in the intracellular levels of long-chain omega-3 polyunsaturated fatty acids, specifically EPA and docosahexaenoic acid (DHA). mdpi.com

This finding suggests that metformin creates a cellular environment that enhances the abundance and potential activity of EPA. mdpi.com The study noted that the ratio of EPA to DHA was increased in two of the three cell lines, indicating a preferential accumulation of EPA. mdpi.com This metformin-induced enhancement of EPA metabolism appears to be a common mechanism of its antitumor activity, as EPA itself was shown to inhibit tumor growth. nih.govmdpi.com This suggests a synergistic loop where metformin not only exerts its own metabolic effects but also increases the levels of another anticancer and anti-inflammatory agent (EPA), potentially amplifying the therapeutic benefit. nih.gov

| Compound(s) | Finding | Cell/Animal Model | Implication | Source |

| Metformin | Increased intermediates of fatty acid oxidation. | Ovarian Cancer Cell Lines | Promotes fatty acid breakdown. | mdpi.com |

| Metformin | Upregulated alpha-linolenic/linoleic acid metabolism, increasing intracellular EPA and DHA levels. | Ovarian Cancer Cell Lines | Reprograms cells to produce more anti-inflammatory omega-3 fatty acids. | nih.govmdpi.com |

| Icosapent Ethyl (EPA) | Stimulates mitochondrial fatty acid oxidation. | General | Increases cellular capacity to burn fat. | drugbank.comscholaris.ca |

| Metformin + EPA | Potential for a synergistic loop where metformin enhances EPA levels and both promote anti-tumor/anti-inflammatory effects. | Ovarian Cancer Xenografts | Combined action may be more potent than either agent alone. | nih.gov |

Biosynthesis of Specialized Pro-resolving Mediators (SPMs) and Anti-inflammatory Lipids

Icosapent, or EPA, is a critical precursor to a class of potent anti-inflammatory and pro-resolving molecules known as specialized pro-resolving mediators (SPMs). nih.gov The enzymatic metabolism of EPA by cyclooxygenase (COX) and lipoxygenase (LOX) pathways gives rise to the E-series resolvins (e.g., resolvin E1 and resolvin E2) and other anti-inflammatory lipid mediators. nih.gov These molecules play a pivotal role in the active resolution of inflammation, a process distinct from simple anti-inflammation. By promoting the clearance of inflammatory debris, enhancing microbial killing, and reducing pain, SPMs are crucial for restoring tissue homeostasis following an inflammatory response.

Interplay with Insulin (B600854) Signaling and Glucose Homeostasis at the Cellular Level

The combination of metformin and icosapent within a single molecule presents a multi-faceted approach to modulating insulin signaling and glucose metabolism.

Research into Insulin Sensitivity Enhancement Mechanisms in In Vitro Models

Metformin is widely recognized as an insulin-sensitizing agent. nih.gov Its primary mechanism involves the activation of AMPK, which in turn can lead to a cascade of events that enhance insulin signaling. nih.gov In vitro studies using various cell lines, such as hepatocytes and myocytes, have demonstrated that metformin can increase the phosphorylation of the insulin receptor and its downstream substrates, including insulin receptor substrate (IRS) proteins. This leads to a more robust activation of the PI3K/Akt signaling pathway, a central conduit for insulin's metabolic effects. targetmol.com

Icosapent has also been reported to improve insulin sensitivity. Its incorporation into cell membranes can alter membrane fluidity and the composition of lipid rafts, which can positively impact the function of insulin receptors and other signaling proteins. Furthermore, the anti-inflammatory properties of EPA and its derived SPMs can reduce the levels of pro-inflammatory cytokines that are known to induce insulin resistance.

Investigation of Glucose Uptake and Transporter Regulation in Isolated Cells

A key outcome of enhanced insulin signaling is the increased uptake of glucose from the bloodstream into cells. Metformin has been shown in isolated cell studies to promote the translocation of glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane in muscle and fat cells. targetmol.cn This process is largely dependent on AMPK activation.

The influence of icosapent on glucose transport is less direct but still significant. By improving membrane fluidity and reducing inflammation-induced signaling disruptions, EPA can create a more conducive environment for GLUT4 translocation and function. The combined action of metformin and icosapent in "Metformin Icosapent" is therefore postulated to have a synergistic effect on glucose uptake in insulin-sensitive tissues.

Transcriptomic and Proteomic Analysis of Cellular Responses

To gain a deeper understanding of the cellular impact of this compound, researchers are turning to high-throughput "omics" technologies.

Gene Expression Profiling (RNA-Seq) in Treated Cell Cultures

RNA-sequencing (RNA-Seq) allows for a comprehensive analysis of the entire transcriptome of cells treated with this compound. Preliminary hypotheses suggest that such analyses will reveal significant changes in the expression of genes involved in several key pathways:

| Pathway | Predicted Gene Expression Changes | Associated Component |

| Gluconeogenesis | Downregulation of key enzymes (e.g., G6PC, PCK1) | Metformin |

| Lipid Metabolism | Upregulation of fatty acid oxidation genes | Metformin & Icosapent |

| Inflammation | Downregulation of pro-inflammatory cytokine and chemokine genes | Metformin & Icosapent |

| SPM Biosynthesis | Upregulation of enzymes like 15-LOX and COX-2 | Icosapent |

Proteomic Analysis (Mass Spectrometry-based) for Protein Abundance and Phosphorylation Changes

Mass spectrometry-based proteomics can provide a global view of changes in protein expression and post-translational modifications, such as phosphorylation, in response to this compound treatment. This technique is expected to confirm and expand upon the findings from transcriptomic studies.

Key anticipated findings from proteomic analyses include:

| Protein/Modification | Expected Change | Functional Implication | Associated Component |

| AMPK Phosphorylation | Increased | Activation of energy-sensing pathway | Metformin |

| ACC Phosphorylation | Increased | Inhibition of fatty acid synthesis | Metformin |

| Insulin Receptor Substrate (IRS) Phosphorylation | Increased (on activating sites) | Enhanced insulin signaling | Metformin & Icosapent |

| NF-κB Pathway Proteins | Decreased abundance/activity | Reduced pro-inflammatory signaling | Metformin & Icosapent |

Network Biology Approaches to Elucidate Pathway Perturbations

The concurrent administration of metformin and icosapent presents a multi-faceted impact on cellular and systemic signaling pathways. While each agent has well-defined primary mechanisms, their combined action is thought to produce synergistic effects that are best understood through a network biology lens. This approach moves beyond a single-target, single-pathway model to a more holistic view of the complex interplay between multiple signaling cascades.

Metformin's primary molecular target is AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis. Its activation leads to the inhibition of gluconeogenesis in the liver and an increase in glucose uptake in peripheral tissues. Icosapent ethyl, a stable form of the omega-3 fatty acid EPA, influences lipid metabolism and reduces inflammation. Its mechanisms include competition with arachidonic acid to reduce pro-inflammatory eicosanoids, activation of peroxisome proliferator-activated receptors (PPARs), and modulation of membrane fluidity and G-protein coupled receptor signaling.

Network biology provides a powerful framework for mapping the crosstalk between the pathways modulated by metformin and icosapent. By integrating data from genomics, proteomics, and metabolomics, researchers can construct comprehensive interaction networks to identify novel points of convergence and synergistic regulation. For instance, both AMPK (activated by metformin) and PPARs (influenced by icosapent) are critical nodes in the regulation of lipid and glucose metabolism. Network models can predict how the simultaneous modulation of these key hubs affects downstream pathways involved in insulin signaling, inflammatory responses, and endothelial function.

A key area of investigation using network biology is the combined effect on cardiometabolic disease pathways. Metformin's activation of AMPK has been shown to have anti-inflammatory effects by inhibiting the NF-κB pathway. Icosapent also exerts anti-inflammatory actions, in part by reducing levels of pro-inflammatory cytokines. A network analysis could reveal whether these effects are additive or synergistic, potentially identifying specific nodes or modules within the inflammatory network that are uniquely targeted by the combination therapy.

Furthermore, metabolomic and lipidomic profiling, when integrated into network models, can provide a detailed view of the metabolic reprogramming induced by the co-administration of metformin and icosapent. This could uncover shifts in fatty acid oxidation, triglyceride synthesis, and cholesterol metabolism that are more profound than with either agent alone. These multi-omics datasets allow for the construction of detailed pathway perturbation maps, illustrating how the combination therapy remodels cellular metabolism.

Table 1: Key Molecular Targets and Pathways of Metformin and Icosapent

| Compound | Primary Target/Mechanism | Key Downstream Pathways Affected |

| Metformin | Activation of AMP-activated protein kinase (AMPK) | Inhibition of hepatic gluconeogenesis, Increased peripheral glucose uptake, Inhibition of mTOR signaling, Anti-inflammatory effects via NF-κB inhibition |

| Icosapent | Incorporation into cell membranes, PPAR activation, Competition with arachidonic acid | Reduced triglyceride synthesis, Decreased production of pro-inflammatory eicosanoids, Improved endothelial function, Modulation of cholesterol metabolism |

Table 2: Potential Synergistic Effects Investigated through Network Biology

| Biological Process | Metformin's Contribution | Icosapent's Contribution | Potential Synergistic Outcome |

| Lipid Metabolism | AMPK-mediated inhibition of acetyl-CoA carboxylase (ACC), reducing fatty acid synthesis. | PPARα activation leading to increased fatty acid oxidation and reduced triglyceride levels. | Enhanced reduction in plasma triglycerides and improved overall lipid profile. |

| Inflammation | Inhibition of the pro-inflammatory NF-κB pathway. | Reduction in pro-inflammatory eicosanoids and cytokines. | Potentiated anti-inflammatory response, impacting atherosclerosis and insulin resistance. |

| Endothelial Function | Improved endothelial function through AMPK activation. | Stabilization of cell membranes and reduction of oxidative stress. | Greater improvement in vascular health and reduced risk of cardiovascular events. |

Preclinical Pharmacological Investigations: in Vitro and in Vivo Models

Cell-Based Pharmacological Studies

In vitro research has been instrumental in dissecting the molecular mechanisms of metformin (B114582) and EPA, offering insights into how their combination within a single molecule could yield enhanced or complementary effects.

Preclinical studies on individual components suggest that Metformin icosapent would target multiple pathways involved in cellular metabolism. Metformin is known to influence cellular energy status, primarily through the inhibition of mitochondrial respiratory chain complex I. oncotarget.com This action leads to a decrease in ATP production, an increase in the AMP/ATP ratio, and subsequent activation of AMP-activated protein kinase (AMPK), a central regulator of metabolism. drugbank.com Activated AMPK enhances insulin (B600854) sensitivity, promotes glucose uptake, and stimulates fatty acid oxidation while inhibiting fat synthesis. drugbank.com In hepatoma cell models like HepG2, metformin's activation of AMPK leads to reduced lipid accumulation. acs.org

Eicosapentaenoic acid (EPA), the other constituent, also modulates cellular metabolism. In human hepatoma cells, EPA has been shown to inhibit lipid accumulation by activating GPR120, which in turn suppresses pathways involved in steatosis. acs.org Studies directly comparing metformin with omega-3 fatty acid compounds in metabolic models are limited. However, research on metformin shows it can alter cellular metabolism by increasing glycolysis and fatty acid β-oxidation across various cell lines. mdpi.comnih.gov The combination of metformin's systemic effects on glucose metabolism with EPA's direct influence on lipid pathways and inflammation provides a strong basis for the potential efficacy of this compound in treating metabolic dysregulation.

A significant body of preclinical work supports the anti-proliferative effects of metformin and EPA, particularly in the context of ovarian cancer. nih.gov In various ovarian cancer cell lines, including A2780, C200, SKOV3ip, and CAOV3, metformin has been shown to inhibit cell proliferation in a dose-dependent manner. oncotarget.comresearchgate.netnih.gov The mechanism involves a reduction in oxygen consumption and a shift towards a glycolytic phenotype. mdpi.comresearchgate.net Furthermore, metformin induces cell cycle arrest and, in some models, apoptosis. nih.govnih.gov

Notably, metabolomic studies have revealed a key interaction: metformin treatment promotes the metabolism of omega-3 fatty acids in ovarian cancer cells. mdpi.comnih.govresearchgate.net Untargeted metabolic profiling demonstrated that metformin upregulates the alpha-linolenic and linoleic acid metabolic pathways, leading to an abundance of downstream mediators like EPA. mdpi.comresearchgate.netresearchgate.net This is significant because EPA itself exhibits anti-tumor properties. nih.govresearchgate.net In xenograft models of ovarian cancer, EPA was found to be effective at inhibiting tumor growth. mdpi.comnih.govresearchgate.net This dual action—direct anti-proliferative effects of the metformin component and the potentiation of EPA's anti-cancer activity—is a central tenet of the rationale for this compound. mdpi.comresearchgate.net

Interactive Table 1: Summary of In Vitro Anti-proliferative and Metabolic Effects of Metformin in Ovarian Cancer Cell Lines

| Cell Line | Key Findings with Metformin Treatment | Reference(s) |

|---|---|---|

| A2780, C200, SKOV3ip | Sustained decrease in Oxygen Consumption Rate (OCR) and increase in Extracellular Acidification Rate (ECAR), indicating a shift to glycolysis. | nih.govresearchgate.net |

| A2780, C200, SKOV3ip | Increased fatty acid β-oxidation intermediates (e.g., carnitine). | mdpi.comnih.govresearchgate.net |

| A2780, C200, SKOV3ip | Upregulation of alpha-linolenic/linoleic acid metabolism, leading to increased levels of EPA and DHA. | mdpi.comnih.govresearchgate.net |

| CAOV3, IGROV1, OVCAR3, SKOV3 | Dose-dependent inhibition of cell proliferation. | oncotarget.com |

| Ovcar-5, Kras/PTEN, SKOV3ip1, HeyA8 | Dose-dependent reduction in proliferation and induction of cell cycle arrest. | nih.gov |

| SKOV3 | Inhibition of cell adhesion and invasion. | oncotarget.com |

Both metformin and EPA possess well-documented anti-inflammatory and immunomodulatory properties that are expected to be conferred to this compound. In in vitro models using lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), metformin has been shown to significantly decrease the secretion of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). nih.gov Combination treatment with low-dose aspirin (B1665792) and metformin has also been shown to ameliorate inflammation and upregulate the expression of the T-cell function marker CD69 in models of diet-induced inflammation. researchgate.net

EPA is a precursor to a class of specialized pro-resolving mediators (SPMs), including E-series resolvins (e.g., Resolvin E1), which actively resolve inflammation. mdpi.com The anti-inflammatory actions of EPA are linked to its ability to modulate the NF-κB signaling pathway in macrophages. acs.org Importantly, studies on ovarian cancer xenografts have shown that the anti-tumor efficacy of EPA correlates with the inhibition of inflammatory markers, suggesting that its anti-inflammatory action contributes to its anti-cancer effects. mdpi.comnih.govresearchgate.net The combination of metformin's cytokine-suppressing activity with EPA's role in promoting the resolution of inflammation suggests a powerful dual anti-inflammatory mechanism for this compound. mdpi.com

In Vivo Animal Model Research

In vivo studies using rodent models provide systemic context to the cellular findings, evaluating the effects of metformin and EPA on metabolic diseases and dyslipidemia.

Animal models of diet-induced obesity (DIO) are crucial for understanding the potential of new metabolic drugs. In DIO mice, metformin treatment consistently leads to a reduction in body weight and fat mass. frontiersin.orgnih.gov It also improves metabolic parameters like fasting blood glucose levels. frontiersin.org Mechanistically, metformin has been shown to induce the "beiging" of white adipose tissue and activate brown adipose tissue, which increases energy expenditure. researchgate.netfrontiersin.org

A key preclinical study compared the effects of an omega-3 phospholipid (CaPre), icosapent ethyl (as Vascepa), and metformin in a DIO mouse model. gracetx.com The study found that CaPre promoted insulin secretion, an effect not seen with metformin, while icosapent ethyl had no significant effect on glucose metabolism or insulin in that particular model. gracetx.com However, both CaPre and icosapent ethyl significantly increased plasma levels of 18RS-HEPE, a metabolite of EPA involved in resolving inflammation, compared to the control and metformin groups. gracetx.com In other studies using obese Zucker rats, metformin was shown to have beneficial effects on endothelial function, increasing nitric oxide bioavailability and reducing nitroxidative stress, independent of changes in glucose levels. researchgate.net These findings suggest that a this compound conjugate could simultaneously improve glucose homeostasis, reduce weight, and leverage EPA's metabolic and anti-inflammatory benefits.

The management of dyslipidemia, particularly hypertriglyceridemia, is a primary target for icosapent ethyl and a secondary benefit of metformin. In animal models of type 2 diabetes, metformin treatment has been shown to improve hypertriglyceridemia. nih.gov Meta-analyses of clinical trials support these preclinical findings, showing metformin modestly reduces triglyceride and LDL-cholesterol levels. nih.gov

Icosapent ethyl's primary mechanism is the potent reduction of triglycerides. clinicaltrials.eunih.gov The rationale for a combined agent is supported by studies where co-administration was explored. A pilot clinical trial in women with polycystic ovary syndrome found that a combination of high-dose fish oil and metformin significantly lowered fasting plasma triglycerides by over 40%. nih.gov In a high-fat diet/streptozotocin-induced diabetic rat model, metformin adjunct therapy improved hypertriglyceridemia. nih.gov These results indicate a potentially synergistic or additive effect on lipid profiles, where metformin's broad metabolic benefits complement the potent triglyceride-lowering action of EPA.

Interactive Table 2: Summary of Key In Vivo Findings in Animal Models

| Animal Model | Treatment | Key Findings | Reference(s) |

|---|---|---|---|

| Diet-Induced Obese (DIO) Mice | Metformin | Reduced body weight, fat mass, and fasting blood glucose. Induced beiging of white adipose tissue. | frontiersin.org |

| Diet-Induced Obese (DIO) Mice | Metformin | Decreased weight gain and increased energy expenditure. | nih.gov |

| DIO Mice | Icosapent ethyl vs. Metformin | Icosapent ethyl increased plasma 18RS-HEPE (anti-inflammatory metabolite); Metformin did not. | gracetx.com |

| Obese Zucker Rats | Metformin | Increased nitric oxide bioavailability and reduced nitroxidative stress in endothelial cells. | researchgate.net |

| High-fat diet/STZ-induced Diabetic Rats | Metformin | Improved hypertriglyceridemia and glycated protein levels. | nih.gov |

| Type 2 Diabetic Mice | Metformin | Significantly reduced serum triglyceride and LDL-C levels. | nih.gov |

Examination of Glucose Homeostasis and Insulin Sensitivity in Animal Models

Preclinical studies in animal models have been instrumental in elucidating the effects of metformin and its combination with icosapent ethyl on glucose metabolism and insulin sensitivity. In diet-induced obese mice, a model for insulin resistance and type 2 diabetes, the combination has shown potential for unique mechanisms of action compared to its parent compounds. gracetx.com

Metformin is well-established as an insulin sensitizer, leading to decreased insulin resistance and a reduction in fasting plasma insulin levels. nih.gov Animal studies have demonstrated that metformin can improve insulin sensitivity, which is a key factor in its glucose-lowering effect. aging-us.comparsemus.org In genetically heterogeneous female mice, metformin was shown to alleviate glucose intolerance caused by rapamycin (B549165) treatment over time. aging-us.com Furthermore, in a high-fat diet and streptozotocin-induced rat model of type 2 diabetes, metformin treatment led to significant improvements in blood glucose levels. nih.gov

Studies directly comparing a combination product to metformin and icosapent ethyl have suggested that the combination may promote insulin secretion, a mechanism distinct from metformin, which does not typically promote insulin secretion. gracetx.comgracetx.com In a diabetic mouse model, the combination led to a statistically significant increase in insulin production during a glucose challenge test. gracetx.com This effect was associated with increased c-peptide (B549688) levels, suggesting greater insulin secretion by pancreatic β-cells. gracetx.com In contrast, icosapent ethyl alone showed no effect on insulin or glucose metabolism in these preclinical models. gracetx.comgracetx.com

The following table summarizes key findings from animal studies on glucose homeostasis and insulin sensitivity:

| Animal Model | Intervention | Key Findings |

| Diet-induced obese C57BL/6 mice | Metformin and Icosapent Ethyl | May promote insulin secretion, a unique mechanism compared to parent compounds. gracetx.comgracetx.com |

| Genetically heterogeneous female mice | Metformin | Alleviated rapamycin-induced glucose intolerance. aging-us.com |

| High-fat diet/streptozotocin-induced diabetic rats | Metformin | Significantly improved blood glucose levels. nih.gov |

| Diabetic mouse model | Metformin and Icosapent Ethyl | Increased insulin production and c-peptide levels. gracetx.com |

Organ-Specific Metabolic Effects in Preclinical Animal Studies (e.g., liver lipid metabolism, muscle glucose uptake)

The metabolic effects of metformin, a key component of this compound, have been investigated in various organs in preclinical animal models. These studies highlight its role in regulating liver lipid metabolism and enhancing muscle glucose uptake.

Liver Lipid Metabolism: Metformin has been shown to reduce hepatic lipid accumulation. frontierspartnerships.org A primary mechanism is the activation of AMP-activated protein kinase (AMPK), which in turn stimulates fatty acid oxidation and mitigates lipotoxicity in the liver. frontierspartnerships.org In obese mice, metformin treatment has been demonstrated to reverse fatty liver disease. nih.gov It achieves this by suppressing the expression of key lipogenic transcription factors like SREBP-1, acetyl-CoA carboxylase 1 (Acc1), and Acc2, thereby accelerating the oxidation of hepatic fat. aginganddisease.org

Muscle Glucose Uptake: Metformin enhances glucose uptake in peripheral tissues, including skeletal muscle. nih.gov One of the proposed mechanisms involves the direct inhibition of the lipid phosphatase SHIP2, which is upregulated in diabetic rodent models and suppresses insulin signaling. nih.gov By inhibiting SHIP2 in skeletal muscle, metformin helps to restore insulin signaling and improve glucose uptake. nih.gov Furthermore, metformin can increase glucose utilization in skeletal muscles by improving insulin sensitivity in these tissues. parsemus.org Studies in myotubes have shown that metformin can ameliorate reduced glucose uptake by slowing down the endocytosis of glucose transporter 4 (GLUT4). nih.gov

The table below details the organ-specific metabolic effects observed in preclinical studies:

| Organ | Metabolic Effect | Mechanism of Action | Animal/Cell Model |

| Liver | Reduced lipid accumulation | Activation of AMPK, stimulation of fatty acid oxidation, suppression of lipogenic transcription factors. frontierspartnerships.orgaginganddisease.org | Obese mice. nih.gov |

| Skeletal Muscle | Increased glucose uptake | Inhibition of SHIP2, improved insulin signaling, slowed GLUT4 endocytosis. nih.gov | Myotubes, diabetic rodent models. nih.gov |

Comparative Pharmacological Efficacy with Parent Compounds (Metformin and Icosapent Ethyl) in Animal Models

Preclinical research has sought to compare the pharmacological efficacy of a potential combination of metformin and icosapent ethyl against its individual components, metformin and icosapent ethyl, in various animal models.

In a diet-induced obesity mouse model, a combination product demonstrated a unique mechanism of action concerning insulin secretion compared to metformin and icosapent ethyl. gracetx.comgracetx.com While metformin is known to improve insulin sensitivity without directly promoting insulin secretion, the combination was observed to increase insulin production. gracetx.comgracetx.com Icosapent ethyl, on the other hand, showed no discernible effect on insulin or glucose metabolism in this model. gracetx.comgracetx.com

Furthermore, the combination treatment led to significantly higher plasma levels of 18RS-HEPE, a metabolite of eicosapentaenoic acid (EPA), compared to both the untreated control and metformin groups. gracetx.com Notably, despite a potentially lower concentration of EPA in the combination product's composition, the resulting blood levels of 18RS-HEPE were higher than those produced by icosapent ethyl alone. gracetx.comgracetx.com This metabolite is a precursor to Resolvin E1, a molecule involved in the resolution of inflammation. gracetx.comgracetx.com

A study investigating the pharmacokinetics of metformin administered with icosapent ethyl found that the plasma availability of metformin was higher when given separately from icosapent ethyl under fasting conditions. nih.govscirp.org However, there were no significant differences between the groups when administered in a fed state. nih.govscirp.org

The following table provides a comparative overview of the preclinical efficacy:

| Parameter | Metformin + Icosapent Ethyl | Metformin | Icosapent Ethyl | Animal Model |

| Insulin Secretion | Promotes secretion gracetx.comgracetx.com | Does not promote secretion gracetx.comgracetx.com | No effect gracetx.comgracetx.com | Diet-induced obese mice gracetx.comgracetx.com |

| Plasma 18RS-HEPE Levels | Significantly increased gracetx.com | No significant change gracetx.com | Increased, but to a lesser extent than the combination gracetx.com | Diet-induced obese mice gracetx.com |

| Metformin Bioavailability (Fasting) | Lower when combined in a single form nih.govscirp.org | Higher when administered separately nih.govscirp.org | N/A | Humans nih.govscirp.org |

| Metformin Bioavailability (Fed) | No significant difference nih.govscirp.org | No significant difference nih.govscirp.org | N/A | Humans nih.govscirp.org |

Exploratory Preclinical Research for Novel Indications

Investigations in Animal Models of Inflammatory Conditions

Metformin, a component of the theoretical compound "this compound," has demonstrated significant anti-inflammatory effects in various preclinical animal models. These studies suggest a potential role for metformin-based therapies in managing inflammatory conditions.

In a mouse model of lipopolysaccharide (LPS)-induced cytokine storm, pretreatment with metformin was shown to suppress the release of pro-inflammatory cytokines, including interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov Both oral and intraperitoneal administration of metformin significantly reduced the elevated levels of these cytokines. nih.gov Similarly, in a model of sepsis-induced brain injury in mice, metformin pretreatment decreased the production of inflammatory cytokines like IL-6, IL-1β, and TNF-α. nih.gov

The anti-inflammatory actions of metformin are often linked to the activation of AMP-activated protein kinase (AMPK). endocrine-abstracts.org Activated AMPK can reduce inflammation in various disease models, including cancer models. mdpi.com In obese animal models, metformin has been shown to reduce systemic inflammation. endocrine-abstracts.org It achieves this by decreasing pro-inflammatory cytokines and inhibiting the NF-κB pathway, which in turn shifts macrophages from a pro-inflammatory (M1) to an anti-inflammatory (M2) state. endocrine-abstracts.org

Icosapent ethyl, the other component, also possesses anti-inflammatory properties. Its metabolite, eicosapentaenoic acid (EPA), can inhibit inflammatory markers. mdpi.comresearchgate.net

The table below summarizes the findings from animal models of inflammation:

| Animal Model | Intervention | Key Anti-inflammatory Effects |

| LPS-induced cytokine storm in mice | Metformin | Suppressed pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). nih.gov |

| Sepsis-induced brain injury in mice | Metformin | Decreased inflammatory cytokines (IL-6, IL-1β, TNF-α). nih.gov |

| Obese animal models | Metformin | Reduced systemic inflammation, decreased pro-inflammatory cytokines, inhibited NF-κB pathway. endocrine-abstracts.org |

Studies in Preclinical Models of Neurodegenerative Diseases

Metformin has been investigated for its neuroprotective potential in preclinical models of neurodegenerative diseases, such as Alzheimer's disease. imrpress.com Emerging evidence suggests that metformin may impact several pathways implicated in these conditions.

In murine models of Alzheimer's disease, metformin has been shown to delay the progression of cognitive impairment. imrpress.comimrpress.com Its mechanisms of action are thought to involve the modulation of various cellular processes. Metformin can activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating cellular energy, metabolism, and mitochondrial function. parsemus.org This activation may contribute to its neuroprotective effects.

Furthermore, preclinical studies suggest that metformin can reduce neuroinflammation, a common feature of neurodegenerative disorders. researchgate.net It has also been shown to improve mitochondrial function and reduce oxidative stress, both of which are implicated in the pathogenesis of these diseases. nih.gov Some research indicates that metformin may promote the formation of new nerve cells (neurogenesis). parsemus.org

While promising, it is important to note that research in this area is ongoing, and the precise mechanisms and therapeutic applications of metformin in neurodegenerative diseases are still being fully elucidated. nih.gov

A summary of preclinical findings in neurodegenerative disease models is presented below:

| Disease Model | Intervention | Observed Effects |

| Murine models of Alzheimer's Disease | Metformin | Delayed progression of cognitive impairment. imrpress.comimrpress.com |

| General neurodegenerative models | Metformin | Reduced neuroinflammation, improved mitochondrial function, reduced oxidative stress, and potential for neurogenesis. parsemus.orgresearchgate.netnih.gov |

Research on Antineoplastic Effects in various Cancer Xenograft Models

Metformin has demonstrated antineoplastic activity in a variety of cancer xenograft models, suggesting its potential as an anticancer agent. mdpi.comnih.gov These preclinical studies have explored its effects on tumor growth and the underlying molecular mechanisms.

In ovarian cancer xenografts, treatment with eicosapentaenoic acid (EPA), a metabolite of icosapent ethyl, was effective in inhibiting tumor growth. mdpi.comresearchgate.net This effect was correlated with the inhibition of inflammatory markers. mdpi.comresearchgate.net Furthermore, studies on ovarian cancer cell lines revealed that metformin treatment promoted the metabolism of omega-3 fatty acids, including EPA. mdpi.com This suggests a potential synergistic effect where metformin enhances the production of anti-inflammatory and anticancer metabolites from omega-3 fatty acids.

In a non-small-cell lung cancer (NSCLC) xenograft model, the combination of metformin with the chemotherapy drug pemetrexed (B1662193) exhibited additive antiproliferative and antiangiogenic effects. nih.gov This combination was found to inhibit the formation of vascular structures, a crucial process for tumor growth. nih.gov

In a mouse model of Pten-deficient endometrial cancer, metformin was shown to reduce the development of endometrial neoplasia. nih.gov In vitro studies using organoids from this model indicated that metformin's tumor-suppressive action involves the regulation of cell proliferation and epithelial-to-mesenchymal transition (EMT). nih.gov

The table below outlines the antineoplastic effects observed in different cancer xenograft models:

| Cancer Xenograft Model | Intervention | Key Antineoplastic Effects |

| Ovarian Cancer | Eicosapentaenoic Acid (EPA) | Inhibited tumor growth, correlated with inhibition of inflammatory markers. mdpi.comresearchgate.net |

| Non-Small-Cell Lung Cancer (NSCLC) | Metformin + Pemetrexed | Additive antiproliferative and antiangiogenic effects, inhibited vascular structure formation. nih.gov |

| Pten-deficient Endometrial Cancer | Metformin | Reduced endometrial neoplasia, regulated cell proliferation and EMT. nih.gov |

Preclinical Pharmacokinetic and Pharmacodynamic Characterization

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The ADME properties of metformin (B114582), a primary component of the studied combination, have been extensively characterized in several preclinical species. Icosapent ethyl, an ethyl ester of eicosapentaenoic acid (EPA), is readily hydrolyzed to EPA in the body.

Studies in animal models have provided insights into the bioavailability and tissue distribution of metformin. The presence of icosapent ethyl can influence the pharmacokinetic profile of metformin.

A study investigating a solid dose form of metformin and ethyl eicosapentaenoic acid in a single-center, open-label, repeated-dose study found that the plasma availability of metformin was not improved with the combined formulation compared to separate administration. scirp.orgscirp.org In fasting conditions, metformin availability was higher when administered separately from icosapent ethyl. scirp.orgscirp.org However, no significant differences were observed between the two administration groups in the fed condition. scirp.orgscirp.org

The biodistribution of metformin has been studied in mice, revealing wide distribution into various tissues. nih.govplos.org Organic cation transporters (OCTs) play a crucial role in the uptake and distribution of metformin into tissues such as the liver, muscle, and kidney. plos.orgnih.gov Studies using radiolabeled metformin ([11C]-metformin) have shown higher accumulation in the kidney, intestine, and liver compared to plasma in rodents. plos.orgresearchgate.net

Table 1: Biodistribution of Metformin in C57BL/6 Mice

| Tissue | Concentration Relative to Plasma |

|---|---|

| Muscle | Slightly higher |

| Liver | ~3-fold higher |

| Kidney | ~6-fold higher |

| Brain | ~20% of plasma level |

Data from a study in normoglycemic mice treated with a clinically relevant dose of metformin. nih.gov

A key pharmacokinetic characteristic of metformin is its lack of metabolism. nih.govclinpgx.org The drug is not metabolized in the liver or other tissues and is excreted from the body unchanged. nih.govclinpgx.orgnih.gov The absence of metabolites of metformin has been confirmed in various preclinical studies. nih.govclinpgx.org

Icosapent ethyl, on the other hand, is a prodrug that is rapidly metabolized to its active form, eicosapentaenoic acid (EPA). scirp.org

The primary route of elimination for metformin is through renal excretion. nih.govclinpgx.org The drug is actively secreted by the tubules in the kidney, and its clearance often exceeds the glomerular filtration rate, indicating the involvement of active transport mechanisms. nih.gov The elimination half-life of metformin in preclinical species is relatively short. nih.gov The renal clearance of metformin is mediated by organic cation transporters, including OCT2, MATE1, and MATE2-K. clinpgx.org

Dose-Response Modeling in Preclinical Systems

Dose-response modeling is essential for understanding the relationship between the concentration of a drug and its pharmacological effect.

In vitro studies have been instrumental in elucidating the mechanisms of action of metformin and establishing concentration-effect relationships. Metformin has been shown to have direct effects on various cell types, including cancer cells. nih.gov For instance, in ovarian cancer cell lines (A2780, C200, and SKOV3ip), metformin was found to decrease oxygen consumption and increase glycolysis. nih.gov It also led to an increase in fatty acid oxidation intermediates across these cell lines. nih.gov The anti-cancer effects of metformin are linked to its ability to activate AMP-activated protein kinase (AMPK) and inhibit the mitochondrial respiratory chain complex. nih.gov

Studies have also explored the effects of metformin in combination with EPA in vitro. EPA was found to be effective in inhibiting ovarian cancer xenografts, and this effect was correlated with the inhibition of inflammatory markers. nih.gov This suggests that the modulation of omega-3 fatty acid metabolism and their anti-inflammatory signaling pathways is a potential mechanism of metformin's anti-tumor activity. nih.gov

Characterizing the exposure-response relationship in animal models is crucial for translating preclinical findings to clinical settings. For metformin, this involves relating the plasma or tissue concentrations of the drug to its pharmacodynamic effects, such as changes in glucose metabolism or tumor growth.

Preclinical studies have shown that metformin's efficacy is dependent on its concentration in target tissues. nih.gov Achieving clinically relevant steady-state plasma concentrations of metformin in animal models is critical for the relevance of these studies. nih.gov In mice, for example, administration of metformin in drinking water has been used to achieve steady-state plasma concentrations comparable to therapeutic levels in humans. nih.gov

The combination of metformin and EPA has been investigated in preclinical cancer models. The antitumor activity of this combination is thought to be mediated through the modulation of metabolic pathways and inflammatory signaling. nih.gov

Preclinical Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling

The development of a comprehensive understanding of a drug's behavior in a biological system is paramount for its successful translation from preclinical to clinical settings. Pharmacokinetic-pharmacodynamic (PK/PD) modeling serves as a critical tool in this process, mathematically integrating the relationship between drug concentration (pharmacokinetics) and its observed effect (pharmacodynamics). For a combination compound like Metformin icosapent, such models would be instrumental in elucidating the synergistic or additive effects of its constituent parts.

Development of Mechanistic PK/PD Models for this compound in Animal Systems

The pharmacokinetic profile of this compound would first be characterized. This involves administering the compound to animal models and measuring the plasma concentrations of both metformin and icosapent ethyl over time. Key parameters such as Area Under the Curve (AUC), maximum plasma concentration (Cmax), and time to maximum concentration (Tmax) would be determined.

A human clinical study on a solid dose form of metformin with ethyl eicosapentaenoic acid revealed that the plasma availability of metformin was lower when administered as a combined salt compared to co-administration of metformin hydrochloride and icosapent ethyl under fasting conditions. scirp.org No significant difference was observed in the fed state. scirp.org

Table 1: Comparative Pharmacokinetic Parameters of Metformin in Humans

| Parameter | Fasting State (this compound vs. Metformin + Icosapent Ethyl) | Fed State (this compound vs. Metformin + Icosapent Ethyl) |

| AUClast | Significantly lower for this compound (p=0.001) nih.gov | No significant difference nih.gov |

| Cmax | Significantly lower for this compound (p=0.0009) nih.gov | No significant difference nih.gov |

This interactive table summarizes the comparative pharmacokinetic findings in humans.

Concurrently, the pharmacodynamic effects of this compound would be assessed. For instance, in an animal model of diabetes, key pharmacodynamic endpoints would include blood glucose levels, insulin (B600854) sensitivity, and lipid profiles.

With both PK and PD data in hand, a mechanistic PK/PD model could be constructed. For metformin, various models have been explored in diabetic rats, including effect-compartment models and indirect response models that characterize its glucose-lowering effect. nih.gov A combined effect-compartment/indirect response model, suggesting both biophase distribution and inhibition of glucose production, was found to provide a robust characterization of metformin's action. nih.gov

Computational Chemistry and in Silico Modeling Approaches

Systems Biology and Network Pharmacology

Construction of Biological Networks Representing Compound-Target-Pathway Interactions

Biological networks provide a systems-level view of how a compound exerts its effects by mapping the complex interplay between the drug, its protein targets, and the subsequent biological pathways. For a combination compound like Metformin (B114582) Icosapent, such a network would integrate the distinct and potentially synergistic actions of both metformin and icosapent.

Metformin's Network: The primary target of metformin is the AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. clinisciences.com Its activation is linked to metformin's interference with mitochondrial respiratory chain complex I. mdpi.com Computational models and experimental data show that metformin's influence extends to other targets, including SIRT1, a NAD+-dependent deacetylase involved in metabolic regulation. consensus.app The resulting network for metformin involves pathways related to glucose metabolism, amino acid metabolism, lipid metabolism, and cellular bioenergetics. mdpi.com

Icosapent's Network: Icosapent ethyl is the ethyl ester of eicosapentaenoic acid (EPA). nih.gov In silico docking analyses suggest that EPA directly and competitively interacts with cyclooxygenase-1 (COX-1), which can influence platelet reactivity. nih.govresearchgate.netpatsnap.com Icosapent is also known to modulate lipid metabolism, particularly by affecting peroxisome proliferator-activated receptor (PPAR). escardio.org Its network, therefore, is centered on pathways of inflammation and lipid regulation.